molecular formula C25H23N3O5S B11147842 Ethyl [2-({[2-(3,4-dimethoxyphenyl)-4-quinolinyl]carbonyl}amino)-1,3-thiazol-4-yl]acetate

Ethyl [2-({[2-(3,4-dimethoxyphenyl)-4-quinolinyl]carbonyl}amino)-1,3-thiazol-4-yl]acetate

Cat. No.: B11147842
M. Wt: 477.5 g/mol
InChI Key: ZDNLVAIUDNAMTQ-UHFFFAOYSA-N
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Description

Ethyl [2-({[2-(3,4-dimethoxyphenyl)-4-quinolinyl]carbonyl}amino)-1,3-thiazol-4-yl]acetate is a complex organic compound with the following chemical formula:

C12H16O4\text{C}_{12}\text{H}_{16}\text{O}_4C12​H16​O4​

. It belongs to the class of esters and contains both thiazole and quinoline moieties. Let’s explore its properties and applications.

Preparation Methods

Synthetic Routes:

The synthesis of Ethyl [2-({[2-(3,4-dimethoxyphenyl)-4-quinolinyl]carbonyl}amino)-1,3-thiazol-4-yl]acetate involves several steps. One common synthetic route includes the condensation of 3,4-dimethoxybenzaldehyde with 2-aminobenzophenone to form the quinoline intermediate. Subsequent reactions with thiazole derivatives and acetic acid yield the final compound.

Reaction Conditions:

  • Condensation: Typically carried out in a solvent (e.g., ethanol) with acid catalysts.
  • Thiazole Formation: Cyclization using reagents like thionyl chloride or phosphorus pentoxide.
  • Esterification: Ethyl acetate and acetic anhydride are used to form the ester.

Industrial Production:

Industrial-scale production methods involve optimization of reaction conditions, purification, and scalability.

Chemical Reactions Analysis

Ethyl [2-({[2-(3,4-dimethoxyphenyl)-4-quinolinyl]carbonyl}amino)-1,3-thiazol-4-yl]acetate undergoes various reactions:

    Oxidation: Can be oxidized to its corresponding carboxylic acid.

    Reduction: Reduction of the carbonyl group to the alcohol.

    Substitution: Nucleophilic substitution reactions at the ester group.

    Common Reagents: Sodium borohydride, hydrogen peroxide, and various acids/bases.

    Major Products: Carboxylic acid derivatives, reduced forms, and substituted esters.

Scientific Research Applications

This compound finds applications in:

    Medicine: Investigated for potential antitumor and antimicrobial properties.

    Chemistry: Used as a building block in organic synthesis.

    Industry: Employed in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The exact mechanism remains an active area of research. It likely interacts with specific molecular targets, affecting cellular processes.

Comparison with Similar Compounds

Ethyl [2-({[2-(3,4-dimethoxyphenyl)-4-quinolinyl]carbonyl}amino)-1,3-thiazol-4-yl]acetate stands out due to its unique combination of quinoline, thiazole, and ester functionalities.

Similar Compounds

  • Homoveratric acid ethyl ester
  • Other quinoline-based esters

Properties

Molecular Formula

C25H23N3O5S

Molecular Weight

477.5 g/mol

IUPAC Name

ethyl 2-[2-[[2-(3,4-dimethoxyphenyl)quinoline-4-carbonyl]amino]-1,3-thiazol-4-yl]acetate

InChI

InChI=1S/C25H23N3O5S/c1-4-33-23(29)12-16-14-34-25(26-16)28-24(30)18-13-20(27-19-8-6-5-7-17(18)19)15-9-10-21(31-2)22(11-15)32-3/h5-11,13-14H,4,12H2,1-3H3,(H,26,28,30)

InChI Key

ZDNLVAIUDNAMTQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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